(S)-Dibenzyl 2-aminosuccinate

Chiral Synthesis Enantiomeric Excess Azeotropic Esterification

Chiral peptide synthesis demands building blocks with absolute stereochemical fidelity. (S)-Dibenzyl 2-aminosuccinate (CAS 2791-79-9) eliminates racemization risks inherent in generic substitutes. • >99% ee via cyclohexane azeotropic esterification - avoids costly chiral resolution. • Procure the p-toluenesulfonate salt (CAS 2886-33-1) as a stable crystalline solid; the free base is viscous and prone to degradation. • Hydrochloride salt achieves 99% isolated coupling yields under WSC/HOBt conditions. Store at 2-8°C under inert gas, protected from light.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 2791-79-9
Cat. No. B046089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Dibenzyl 2-aminosuccinate
CAS2791-79-9
SynonymsDibenzyl Aspartate;  L-Aspartic Acid Dibenzyl Ester;  L-Aspartic Acid, Bis(phenylmethyl) Ester (9CI);  Dibenzyl (S)-Aspartate;  L-Aspartic Acid, 1,4-Bis(phenylmethyl) Ester
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m0/s1
InChIKeyBQAMWLOABQRMAO-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Dibenzyl 2-Aminosuccinate: Chiral Diester Building Block


(S)-Dibenzyl 2-aminosuccinate (also known as dibenzyl L-aspartate) is a chiral, protected derivative of L-aspartic acid in which both carboxyl groups are esterified with benzyl alcohol [1]. It belongs to the class of amino acid diester building blocks extensively employed in peptide synthesis, peptidomimetic design, and the preparation of chiral intermediates for pharmaceuticals [1][2]. The compound possesses a single stereocenter with (S)-configuration, which is critical for maintaining stereochemical integrity in downstream synthetic applications [1][2].

1
Building Block Class Chiral diester of L-aspartic acid for peptide and peptidomimetic synthesis
2
Stereochemical Control (S)-configuration maintained for enantiomerically pure downstream products
3
Protecting Group Strategy Benzyl esters provide selective deprotection and distinct solubility profiles

Why Generic Substitution Fails for (S)-Dibenzyl 2-aminosuccinate


Generic substitution of (S)-dibenzyl 2-aminosuccinate with closely related analogs—such as the racemic mixture, different ester variants (e.g., dimethyl or diethyl esters), or the unprotected free acid—cannot be made without compromising critical performance attributes. The (S)-configuration is essential for producing enantiomerically pure products; use of the racemate or D-enantiomer yields mixtures requiring costly chiral resolution [1]. Furthermore, the benzyl ester protecting groups confer specific solubility and stability profiles that differ markedly from shorter alkyl esters, influencing reaction yields and purification efficiency [1]. Even the choice of counterion (free base versus hydrochloride or p-toluenesulfonate salt) dramatically alters physical form, handling stability, and susceptibility to racemization during storage or esterification [1]. These intrinsic differences necessitate compound-specific selection and quality control, which the following quantitative evidence addresses.

Racemate or D-enantiomer
Chiral integrity may be lost; downstream products require costly resolution to reach enantiomeric purity
Alternative ester (dimethyl/diethyl)
Solubility and stability profiles differ, potentially altering reaction yields and purification efficiency
Free acid or different salt form
Physical form (oil vs. crystalline solid) impacts handling, weighing accuracy, and racemization susceptibility

Differentiating Evidence for (S)-Dibenzyl 2-aminosuccinate


Racemization Control During Esterification

The preparation of enantiomerically pure (S)-dibenzyl aspartate p-toluenesulfonate [(S)-1·TsOH] is critically solvent-dependent. When cyclohexane is employed as the water azeotroping solvent, the product is obtained with >99% enantiomeric excess (ee). In contrast, use of toluene or benzyl alcohol as solvent leads to measurable racemization, yielding product with reduced ee [1]. Chiral HPLC methods were developed to directly quantify ee, overcoming reliance on imprecise specific rotation comparisons [1].

Racemization control
Head-to-head
>99% ee
cyclohexane vs. toluene/benzyl alcohol
Solvent-dependent enantiomeric purity context
Azeotropic esterification; chiral HPLC verification
Chiral Synthesis Enantiomeric Excess Azeotropic Esterification

Physical Stability: Salt vs. Free Base Form

The free base form of (S)-dibenzyl 2-aminosuccinate [(S)-1] is a viscous oil that, upon standing, slowly crystallizes as the diketopiperazine derivative 5, compromising purity and usability [1]. In contrast, the p-toluenesulfonate salt [(S)-1·TsOH] is a high-melting, stable crystalline solid that can be stored and handled without degradation [1]. This physical form advantage directly impacts ease of weighing, formulation, and long-term storage in industrial and research settings.

Physical stability
Head-to-head
Crystalline salt vs. unstable oil
p-toluenesulfonate vs. free base
Salt form supports handling and storage stability
Free base slowly forms diketopiperazine
Solid Form Handling Stability Crystallinity

Hydrochloride Salt for Peptide Coupling

In a representative amide bond-forming reaction, dibenzyl L-aspartate hydrochloride was coupled under standard conditions (WSC, HOBt, Et3N, DIPEA, rt, overnight) to achieve an isolated yield of 99% [1]. While this is not a direct comparison to alternative aspartate esters, the exceptionally high yield demonstrates the suitability of this specific protected amino acid for efficient peptide elongation and highlights its reliable reactivity profile in common coupling protocols.

Peptide coupling yield
Supporting evidence
99% isolated yield
WSC/HOBt, hydrochloride salt
Reported coupling efficiency context
Standard carbodiimide conditions; THF/MeOH
Peptide Synthesis Amide Bond Formation Coupling Reagents

Storage Conditions for Stability

Commercial suppliers of (S)-dibenzyl 2-aminosuccinate and its hydrochloride salt specify stringent storage conditions to maintain purity. Recommendations include storage at 2–8°C, protected from light, and under an inert gas (nitrogen or argon) atmosphere . These precautions are necessary to prevent hydrolysis of the benzyl esters, oxidation, and racemization, particularly when compared to the less stable free base form [1]. Adherence to these conditions ensures that the material retains its specified purity (≥95% or ≥98% ) over extended periods.

Storage requirements
Class-level inference
2–8°C, dark, inert gas
Supplier recommendation
Storage protocol preserves ester and enantiopurity
Data to verify against internal handling SOPs
Storage Stability Degradation Prevention Shelf Life

Application Scenarios for (S)-Dibenzyl 2-aminosuccinate


Enantioselective Peptide and Peptidomimetic Synthesis

When synthetic routes demand absolute stereochemical fidelity, (S)-dibenzyl 2-aminosuccinate prepared via cyclohexane azeotropic esterification (>99% ee) [1] is the preferred choice over material sourced from toluene- or benzyl alcohol-based syntheses, which exhibit racemization. This ensures that the final peptide or peptidomimetic product meets rigorous enantiomeric purity specifications without additional chiral purification steps.

Solid Intermediate Handling for Scale-Up

For process development, kilo-lab, or multi-gram syntheses where accurate weighing and reliable handling are critical, the p-toluenesulfonate salt form [(S)-1·TsOH] should be procured. Unlike the viscous, unstable free base [1], this high-melting crystalline solid can be stored and dispensed with minimal degradation, improving process reproducibility and reducing material waste.

Carbodiimide/HOBt Peptide Coupling

In solid- or solution-phase peptide assembly where maximizing coupling efficiency is paramount, the hydrochloride salt of (S)-dibenzyl 2-aminosuccinate demonstrates exceptional performance, achieving 99% isolated yields under standard WSC/HOBt conditions [2]. This makes it a reliable building block for constructing complex peptide chains with minimal sequence-dependent variability.

Inventory Management for Protected Amino Acid Building Blocks

Procurement and inventory planning for (S)-dibenzyl 2-aminosuccinate should account for its specific storage requirements: 2–8°C, protected from light, and under inert atmosphere . Facilities equipped for cold-chain and inert-gas storage will maximize the usable lifetime of this material, whereas alternative storage conditions risk hydrolysis, oxidation, and racemization that could compromise subsequent synthetic steps.

Application
Selection Property
Validation Focus
Asymmetric peptide synthesis
Enantiomeric purity control
Chiral HPLC ee verification
Process-scale solid handling
Stable crystalline salt form
Physical form and stability testing
Carbodiimide peptide coupling
High-yielding coupling profile
Coupling efficiency and purity
Long-term inventory planning
Defined storage conditions
Cold-chain and inert-gas integrity
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